1-Amino-9,10-dioxotetradecahydroanthracene-2-carboxylic acid
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Overview
Description
1-Amino-9,10-dioxotetradecahydroanthracene-2-carboxylic acid is a complex organic compound with a unique structure that includes an amino group, two ketone groups, and a carboxylic acid group. This compound is part of the anthracenedione family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-9,10-dioxotetradecahydroanthracene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors like cost, efficiency, and environmental impact. Advanced purification techniques such as crystallization and chromatography are often employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-9,10-dioxotetradecahydroanthracene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
1-Amino-9,10-dioxotetradecahydroanthracene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing complex organic molecules and as a reagent in analytical chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-9,10-dioxotetradecahydroanthracene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ketone and carboxylic acid groups can participate in redox reactions and metal coordination. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- Amino- and diaminosubstituted 9,10-anthracenediones
Comparison: 1-Amino-9,10-dioxotetradecahydroanthracene-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification.
Properties
CAS No. |
63291-28-1 |
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Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
1-amino-9,10-dioxo-1,2,3,4,4a,5,6,7,8,8a,9a,10a-dodecahydroanthracene-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO4/c16-12-10(15(19)20)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h7-12H,1-6,16H2,(H,19,20) |
InChI Key |
IQDHTADUJKZQBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)C3CCC(C(C3C2=O)N)C(=O)O |
Origin of Product |
United States |
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